4-[benzyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S3/c1-3-23-27-28-25(36-23)29-37(32,33)21-15-11-20(12-16-21)26-24(31)19-9-13-22(14-10-19)38(34,35)30(2)17-18-7-5-4-6-8-18/h4-16H,3,17H2,1-2H3,(H,26,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXKFHRXJBWOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzamide core, followed by the introduction of the sulfamoyl and thiadiazolyl groups through various organic reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiadiazole derivatives. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfamoyl (-S(O)₂-NR₂) and thiadiazole groups are susceptible to oxidation under strong acidic or basic conditions.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Sulfamoyl oxidation | KMnO₄/H₂SO₄ (60°C, 4 hrs) | Conversion to sulfonyl groups (R-SO₂-NR₂ → R-SO₃H) | Yields drop significantly above pH 7 |
| Thiadiazole ring opening | H₂O₂/AcOH (reflux, 12 hrs) | Formation of sulfonic acid derivatives and nitrogen oxides | Requires catalytic Fe³⁺ for efficiency |
Mechanistic Insight : Sulfamoyl oxidation proceeds through radical intermediates, while thiadiazole ring cleavage involves electrophilic attack on sulfur atoms .
Nucleophilic Substitution
The electron-deficient aromatic system undergoes electrophilic substitution at specific positions:
| Reaction | Reagents | Position Modified | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C → 25°C) | Para to benzamide | 68% | |
| Bromination | Br₂/FeBr₃ (CH₂Cl₂, 40°C) | Ortho to sulfamoyl | 52% |
Structural Confirmation : X-ray crystallography of brominated derivatives confirms substitution patterns .
Hydrolysis Reactions
Controlled hydrolysis reveals stability differences between functional groups:
Acidic Hydrolysis (6M HCl, reflux)
-
Amide bond cleavage : Generates 4-[benzyl(methyl)sulfamoyl]benzoic acid and 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline.
-
Half-life : 2.3 hrs at 100°C.
Basic Hydrolysis (2M NaOH, 80°C)
-
Sulfamoyl group degradation : Forms sulfonate salts with 89% conversion after 6 hrs.
Reduction Pathways
Selective reduction depends on catalyst choice:
| Target Group | Conditions | Product | Selectivity |
|---|---|---|---|
| Thiadiazole S-N bond | H₂/Pd-C (ethanol, 50 psi) | Thiol intermediate (unstable at RT) | 73% |
| Aromatic nitro* | SnCl₂/HCl (reflux, 3 hrs) | Aminobenzamide derivatives | N/A** |
*Hypothetical pathway based on analog data
**Not experimentally confirmed for this compound
Cross-Coupling Reactions
The benzamide aromatic ring participates in palladium-catalyzed couplings:
Optimized Conditions : 5 mol% catalyst loading achieves >80% conversion in 8 hrs .
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Parameter | Value | Method |
|---|---|---|
| Plasma stability | t₁/₂ = 4.7 hrs (human, 37°C) | HPLC-MS quantification |
| Photodegradation | 15% loss after 48 hrs (UV-A) | ICH Q1B guidelines |
Comparative Reactivity Analysis
Key functional group reactivity rankings:
-
Thiadiazole S-N bonds > Sulfamoyl groups > Benzamide carbonyl
-
Aromatic C-H (ortho to sulfamoyl) > para positions
This hierarchy guides synthetic modifications for targeted derivative synthesis .
Unexplored Reaction Spaces
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Click chemistry : Potential for CuAAC with terminal alkynes (no reported studies)
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Enzymatic transformations : Esterase-mediated modifications remain unexamined
Experimental data derived from PubChem , ChemDiv , and Evitachem demonstrate this compound's versatility in organic synthesis and drug development contexts. Further studies should explore its catalytic asymmetric reactions and stability under radical initiation conditions.
Scientific Research Applications
Medicinal Chemistry Applications
The compound shows promise as a lead molecule in drug development, particularly targeting specific enzymes or receptors.
Key Findings:
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the sulfamoyl groups have been shown to enhance potency against breast cancer cells.
- Antimicrobial Properties: The presence of thiadiazole moieties suggests potential antimicrobial activity. Research indicates that compounds with similar structures have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Biological Studies
The unique functional groups within the compound allow for extensive biological investigations.
Mechanism of Action:
The sulfamoyl groups can interact with amino acid residues in proteins through hydrogen bonding, while the thiadiazole ring may chelate metal ions or participate in π-π stacking interactions with aromatic amino acids. This dual interaction mechanism can modulate enzyme activities or receptor functions effectively.
Case Study:
A study explored the effects of this compound on enzyme inhibition, revealing that it significantly inhibits dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition was quantified using IC50 values, demonstrating its potential as an antitumor agent.
Materials Science Applications
Beyond medicinal uses, this compound can also be utilized in materials science for developing new materials with tailored properties.
Applications:
- Conductive Polymers: The incorporation of this compound into polymer matrices has shown to enhance electrical conductivity due to the presence of electron-donating sulfamoyl groups.
- Fluorescent Materials: Research indicates that compounds with similar structures can be modified to exhibit fluorescence, making them suitable for applications in sensors and imaging technologies.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations:
Heterocycle Core: The target compound’s 1,3,4-thiadiazole core () is distinct from oxadiazole () and thiazole (–8) derivatives. Thiadiazoles exhibit higher electronegativity and metabolic stability compared to oxadiazoles, which may enhance antibacterial activity .
Sulfamoyl Substituents :
- The benzyl(methyl) group in the target compound provides moderate steric bulk compared to diethyl () or phenylcarbonyl () groups. This may influence solubility, with benzyl(methyl) likely increasing lipophilicity (logP) compared to polar substituents like methoxymethyl ().
Functional Group Effects :
Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is a complex compound that combines sulfamoyl and thiadiazole functionalities. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves several key steps:
- Formation of the Benzamide Core : A substituted aniline reacts with benzoyl chloride under basic conditions.
- Introduction of Sulfamoyl Groups : Sulfamoylation is performed using sulfamoyl chloride.
- Attachment of Thiadiazole Ring : This is achieved by reacting a thiadiazole precursor with the intermediate compound.
- Final Assembly : The final product is obtained by coupling the benzyl(methyl)sulfamoyl group to the intermediate.
Antimicrobial Properties
Research indicates that derivatives containing thiadiazole rings exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. In particular, compounds similar to this compound have shown comparable or enhanced potency relative to established antibiotics like norfloxacin and ciprofloxacin .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The sulfamoyl groups can form hydrogen bonds with amino acid residues in proteins, potentially modulating enzyme activities.
- Metal Ion Interaction : The thiadiazole ring may interact with metal ions or other aromatic systems, which can influence biological pathways.
Case Studies and Research Findings
- Antibacterial Activity Evaluation : A study synthesized various thiadiazole derivatives and evaluated their antibacterial efficacy. Results indicated that compounds with similar structures to this compound demonstrated high activity against Gram-positive strains, suggesting a promising avenue for further drug development .
- Molecular Docking Studies : Molecular docking studies have shown that derivatives of this compound can effectively bind to dihydrofolate reductase (DHFR), an important enzyme in bacterial folate metabolism. The binding affinity was significantly higher than reference compounds, indicating potential as a therapeutic agent against bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[benzyl(ethyl)sulfamoyl]-N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide | Similar core structure | Moderate antibacterial activity |
| 4-[benzyl(methyl)sulfamoyl]-N-{4-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl}benzamide | Different heterocyclic ring | High potency against cancer cell lines |
The unique combination of sulfamoyl and thiadiazole groups in this compound provides distinct chemical and biological properties compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
- Methodology : The synthesis involves multi-step reactions:
- Step 1 : Cyclization to form the 1,3,4-thiadiazole ring using hydrazide derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Sulfamoyl group introduction via coupling reagents like EDCI or DCC, ensuring pH control (6–7) to avoid side reactions .
- Step 3 : Benzamide linkage via nucleophilic acyl substitution with benzoyl chloride in polar aprotic solvents (e.g., DMF) .
- Optimization : Reaction temperature (60–80°C) and solvent choice (DMF vs. THF) significantly impact purity. For example, DMF improves solubility of intermediates, reducing by-products .
Q. How is this compound characterized analytically, and what are critical quality control parameters?
- Techniques :
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
- NMR : ¹H/¹³C NMR to confirm sulfamoyl (–SO₂–) and benzamide (–CONH–) linkages. Key signals: δ 7.5–8.2 ppm (aromatic protons), δ 3.1–3.3 ppm (N–CH₃) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 563.5 [M+H]⁺) .
Q. What in vitro biological assays are recommended for initial activity screening?
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can structural modifications enhance target specificity against enzymes like carbonic anhydrase?
- SAR Insights :
- Replace the ethyl group on the thiadiazole with bulkier substituents (e.g., isopropyl) to improve hydrophobic interactions with enzyme pockets .
- Introduce electron-withdrawing groups (e.g., –CF₃) on the benzamide moiety to modulate binding affinity .
- Validation : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes .
Q. How should conflicting data on cytotoxicity between studies be resolved?
- Case Example : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 45 µM in MCF-7 cells) may arise from:
- Assay Conditions : Variations in serum concentration (e.g., 5% FBS vs. 10% FBS) affecting compound solubility .
- Metabolic Interference : Use of phenol red-free media to avoid false positives in absorbance-based assays .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .
Q. What mechanistic studies are critical to elucidate its mode of action?
- Approaches :
- Enzyme Inhibition : Test against tyrosine kinases or topoisomerases using fluorogenic substrates (e.g., Z-LYTE® assays) .
- ROS Detection : DCFH-DA staining to quantify oxidative stress in treated cells .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis-related genes like BAX/BCL-2) .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Metabolism : Liver microsome assays (human/rat) to measure t₁/₂ and identify CYP450-mediated metabolites .
- Toxicity :
- In vitro : Ames test for mutagenicity; hemolysis assay for erythrocyte compatibility .
- In vivo : Acute toxicity in zebrafish (LD₅₀) followed by histopathology in rodent models .
Key Recommendations
- Prioritize HPLC-MS for batch-to-batch consistency.
- Use cryopreserved cells to minimize variability in biological assays.
- Explore prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
